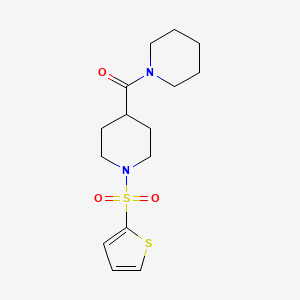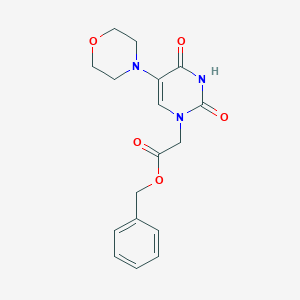
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential anticancer properties. It was first synthesized in 2010 by a team of researchers led by Dr. D. R. Mani at the University of Texas Southwestern Medical Center. Since then, PTC-209 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mechanism of Action
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine inhibits the activity of BMI-1 by binding to a specific site on the protein known as the PRC1-BMI1 interaction domain. This binding prevents BMI-1 from interacting with other proteins that are necessary for its activity, leading to its inhibition. The inhibition of BMI-1 by 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to reduce the expression of stem cell markers and increase the expression of differentiation markers, indicating that it promotes the differentiation of cancer stem cells into more mature cell types. 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further reducing tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is its specificity for BMI-1, which allows for targeted inhibition of cancer stem cells without affecting normal cells. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in cancer patients.
Future Directions
There are several potential future directions for research on 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One area of interest is the development of more soluble forms of the compound that can be administered more easily in vivo. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. Additionally, further studies are needed to investigate the potential use of 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesis Methods
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine is synthesized using a multi-step process that involves the reaction of piperidine with thienylsulfonyl chloride, followed by the addition of piperidine-1-carbonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to have potential anticancer properties through its ability to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells. BMI-1 plays a critical role in the self-renewal and survival of cancer stem cells, which are responsible for tumor growth and resistance to chemotherapy. By inhibiting BMI-1, 4-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been shown to reduce the self-renewal and survival of cancer stem cells, leading to decreased tumor growth and increased sensitivity to chemotherapy.
properties
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-10-17(11-7-13)22(19,20)14-5-4-12-21-14/h4-5,12-13H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHMHYAJIHGING-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Piperidin-1-yl[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)
![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6078531.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)